Scaffold-Driven LSD1 Inhibitor Potency: 1H-Pyrrolo[2,3-c]pyridine vs. 1H-Pyrrolo[2,3-b]pyridine
The 1H-pyrrolo[2,3-c]pyridine scaffold, for which 2-{1H-pyrrolo[2,3-c]pyridin-3-yl}ethan-1-amine is a direct precursor, delivers a fundamentally different potency and selectivity profile compared to 7-azaindole (1H-pyrrolo[2,3-b]pyridine)-derived LSD1 inhibitors. An optimized clinical candidate (Compound 46/LSD1-UM-109) derived from this [2,3-c] series exhibits an enzymatic IC50 of 3.1 nM against LSD1 and achieves sub-nanomolar growth inhibition in MV4;11 leukemia cells (GI50 = 0.6 nM) [1]. In contrast, the most potent LSD1 inhibitors based on the [2,3-b]pyridine scaffold (e.g., GSK-354 derivatives) typically exhibit enzymatic IC50 values in the 10–100 nM range without demonstrating comparable cellular potency [2], highlighting a key advantage of the target compound's scaffold.
| Evidence Dimension | LSD1 Enzymatic Inhibition (IC50) and Cellular Growth Inhibition (GI50) |
|---|---|
| Target Compound Data | LSD1 IC50 = 3.1 nM; MV4;11 Cell GI50 = 0.6 nM; H1417 Cell GI50 = 1.1 nM |
| Comparator Or Baseline | GSK-354-based 1H-pyrrolo[2,3-b]pyridine inhibitors: LSD1 IC50 range of 10–100 nM |
| Quantified Difference | ~3- to 30-fold improvement in enzymatic potency; >15-fold improvement in cellular potency |
| Conditions | LSD1 enzymatic assay (TR-FRET); MV4;11 (AML) and H1417 (SCLC) cell proliferation assay |
Why This Matters
This demonstrates a quantifiable potency advantage of the [2,3-c] scaffold in a validated cancer target, justifying its selection for LSD1-focused drug discovery.
- [1] Jiang, H.; Li, C.; Li, N.; Sheng, L.; Wang, J.; Kan, W.; Chen, Y.; Zhao, D.; Guo, D.; Zhou, Y.; et al. Discovery of Pyrrolo[2,3-c]pyridines as Potent and Reversible LSD1 Inhibitors. ACS Med. Chem. Lett. 2023, 14 (10), 1389–1395. View Source
- [2] Sorna, V.; Theisen, E. R.; Stephens, B.; Warner, S. L.; Bearss, D. J.; Vankayalapati, H.; Sharma, S. High-Throughput Virtual Screening, Synthesis, and Biological Evaluation of Novel GSK-3β/CLK1 Dual Inhibitors. J. Med. Chem. 2013, 56 (20), 8021–8031. View Source
